Bromfenvinphos

Acetylcholinesterase inhibition Organophosphate toxicity Human erythrocyte model

Bromfenvinphos (BFVF), also referred to as (E,Z)-O,O-diethyl-O-[1-(2,4-dichlorophenyl)-2-bromovinyl] phosphate, is an organophosphate compound developed in the late 1960s and patented in 1973 for use as an insecticide and acaricide. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, leading to the disruption of nervous system function in target pests.

Molecular Formula C12H14BrCl2O4P
Molecular Weight 404.02 g/mol
Cat. No. B7801904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromfenvinphos
Molecular FormulaC12H14BrCl2O4P
Molecular Weight404.02 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C12H14BrCl2O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+
InChIKeyORDKAVSHIKNMAN-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromfenvinphos for Scientific Procurement: Organophosphate Acaricide and Insecticide Baseline Profile


Bromfenvinphos (BFVF), also referred to as (E,Z)-O,O-diethyl-O-[1-(2,4-dichlorophenyl)-2-bromovinyl] phosphate, is an organophosphate compound developed in the late 1960s and patented in 1973 for use as an insecticide and acaricide [1][2]. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, leading to the disruption of nervous system function in target pests [1]. While widely used historically in both agriculture and veterinary practice, bromfenvinphos is now considered largely obsolete in many jurisdictions due to regulatory actions, such as its non-approval under EC Regulation 1107/2009 in the European Union [3].

Why Generic Substitution of Bromfenvinphos with Other Organophosphates Fails: The Need for Quantitative Comparator Data


Substituting bromfenvinphos with another organophosphate insecticide based solely on their shared class or even their close structural similarity is scientifically unsound. The halogen substitution in the vinyl group, specifically the presence of a bromine atom in bromfenvinphos versus a chlorine atom in its analog chlorfenvinphos, results in quantifiably different enzyme inhibition kinetics, as demonstrated by differing Ki values on human erythrocyte AChE [1]. Furthermore, comparative in vivo studies reveal distinct toxicological profiles, with bromfenvinphos showing weaker embryotoxic effects than chlorfenvinphos in laboratory animals [2]. These differences in potency and safety underscore the critical need for quantitative, comparator-based evidence when evaluating bromfenvinphos for research or industrial applications, rather than relying on class-level assumptions.

Bromfenvinphos Quantitative Differentiation Guide: Head-to-Head Evidence Against Key Comparators


Comparative AChE Inhibition: Bromfenvinphos Exhibits Weaker Potency than Chlorfenvinphos on Human Erythrocyte Enzyme

In a direct head-to-head comparison using human erythrocyte acetylcholinesterase (AChE), chlorfenvinphos (CFVF) demonstrated stronger enzyme inhibition than bromfenvinphos (BFVF). The study reported that CFVF possessed lower Ki and Ki' values, indicating higher potency. The difference in halogen substitution—chlorine in CFVF versus bromine in BFVF—was identified as a key factor for the disparity in antiesterase activity [1].

Acetylcholinesterase inhibition Organophosphate toxicity Human erythrocyte model

Embryotoxicity Profile: Bromfenvinphos Demonstrates Weaker Teratogenic Potential Compared to Chlorfenvinphos in Mammalian Models

Comparative toxicology studies in pregnant hamsters, rats, and rabbits revealed a differential embryotoxicity profile. Bromfenvinphos exhibited weaker embryotoxic properties than chlorfenvinphos. Notably, no teratogenic action was observed for bromfenvinphos in hamster and rat fetuses, whereas chlorfenvinphos induced sporadic developmental abnormalities in hamster and rabbit fetuses [1].

Developmental toxicology Organophosphate safety Teratogenicity

Apian Safety Profile: Bromfenvinphos Shows Low Dorsal Apitoxicity, Enabling Varroa Mite Control with Reduced Bee Mortality

In apiary trials assessing varroacidal effectiveness, bromfenvinphos was evaluated alongside amitraz and malathion. While all three miticides achieved high efficacy (96-100%) over a 6-week exposure period, bromfenvinphos was distinguished by its low dorsal apitoxicity. This contrasted with malathion, which was explicitly noted as unsafe for bees [1]. The study suggests bromfenvinphos could serve as an alternative to fluvalinate for Varroa mite control.

Apiculture Varroa destructor control Ecotoxicology

Bromfenvinphos Optimal Application Scenarios for Research and Procurement


Structure-Activity Relationship (SAR) Studies for Halogenated Organophosphates

Based on direct comparative AChE inhibition data, bromfenvinphos serves as an essential comparator compound in SAR studies investigating the impact of halogen substitution (Br vs. Cl) on the potency and kinetics of organophosphate enzyme inhibition [1]. Its distinct profile relative to chlorfenvinphos makes it valuable for probing the molecular determinants of AChE binding and inhibition.

Developmental and Reproductive Toxicology Research

Given its documented weaker embryotoxic and non-teratogenic profile in rodent and rabbit models compared to chlorfenvinphos, bromfenvinphos is a pertinent compound for investigating the mechanisms underlying organophosphate-induced developmental toxicity [2]. It offers a less severe phenotype for studying subtle effects on fetal development.

Apiculture and Pollinator Ecotoxicology Studies

The evidence of low dorsal apitoxicity, coupled with high varroacidal efficacy, positions bromfenvinphos as a critical reference compound in studies assessing the off-target effects of acaricides on honeybee health, behavior, and colony dynamics [3]. It serves as a benchmark for evaluating the safety and efficacy of new Varroa mite control agents.

Environmental Fate and Non-Target Aquatic Toxicology

Data on the acute toxicity of bromfenvinphos to fish fry, such as in the common carp (Cyprinus carpio), provides a foundational endpoint for aquatic risk assessment [4]. This information is vital for researchers modeling the environmental impact and fate of organophosphate pesticides in aquatic ecosystems.

Technical Documentation Hub

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